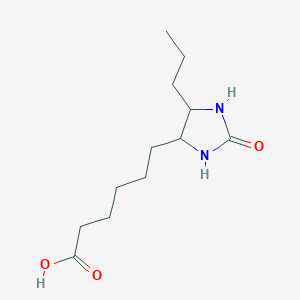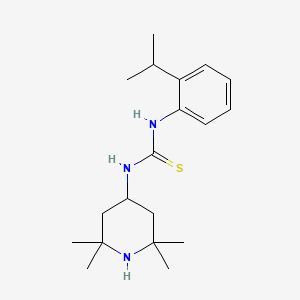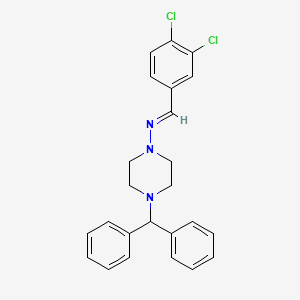![molecular formula C22H24N4O2 B5613036 N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5613036.png)
N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related piperidine derivatives has been achieved through a series of steps, including Claisen-Schmidt condensation, Michael addition, and N-alkylation, leading to compounds with significant antimicrobial activities (Ovonramwen, Owolabi, & Oviawe, 2019). These methods highlight the intricate processes involved in constructing molecules with specific functional groups and stereochemistry essential for their biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide has been elucidated through spectroscopic techniques and computational studies. For instance, FT-IR, FT-Raman, UV–Visible, NMR, Mass, and CHNS analysis, coupled with Density Functional Theory (DFT) calculations, have been used to determine the optimized structure, vibrational frequencies, and electronic properties of analogous molecules (Rajamani, Vijayakumar, Sundaraganesan, Jeeva, & Boobalan, 2021). These studies provide deep insights into the compound's geometry, stability, and reactivity.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often lead to products with diverse biological activities. For instance, the synthesis of N-acyl derivatives of piperidin-4-ones has been shown to yield compounds with significant antibacterial activity and DNA binding affinity, indicating their potential in medical and biochemical applications (Mohanraj & Ponnuswamy, 2018). These reactions highlight the chemical versatility of piperidine-containing molecules and their utility in synthesizing biologically active compounds.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for their practical application. The crystal and molecular structure of related molecules has been studied, revealing how hydrogen bonding and C-H...π interactions stabilize their crystal lattice (Khan, Ibrar, Lal, Altaf, & White, 2013). These interactions significantly affect the compound's solubility, bioavailability, and interaction with biological targets.
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and interaction with biological molecules, define the potential applications of a compound. For instance, the antimicrobial activities of synthesized piperidine derivatives against various bacterial and fungal species demonstrate their potential as therapeutic agents (Ovonramwen, Owolabi, & Oviawe, 2019). These properties are essential for designing drugs with targeted actions and minimal side effects.
Mecanismo De Acción
While the specific mechanism of action for “N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide” is not available, similar compounds have shown various pharmacological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, anti-epileptic, anti-inflammatory, and vasorelaxant .
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of novel and diverse phthalazine, 1,3,4-oxadiazole, and pyrazole derivatives from readily available and inexpensive scaffolds utilizing short and straightforward synthetic routes . These compounds could then be screened for various biological activities for potential therapeutic applications .
Propiedades
IUPAC Name |
N-[2-(1-oxophthalazin-2-yl)ethyl]-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(17-9-7-16(8-10-17)18-5-3-11-23-14-18)24-12-13-26-22(28)20-6-2-1-4-19(20)15-25-26/h1-2,4,6-10,15,18,23H,3,5,11-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUCUJJEJHRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5612957.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5612965.png)


![N'-[2-(4-bromophenoxy)acetyl]-2-furohydrazide](/img/structure/B5612992.png)

![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613022.png)
![1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5613026.png)
![(4R)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5613033.png)
![2-(4-chlorobenzyl)-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613051.png)
![2-phenyl-5-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613062.png)
![methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate](/img/structure/B5613075.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5613089.png)